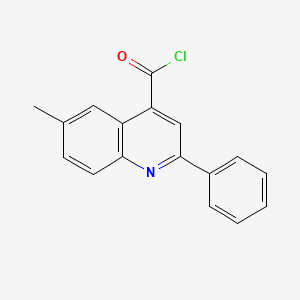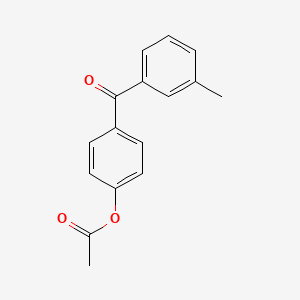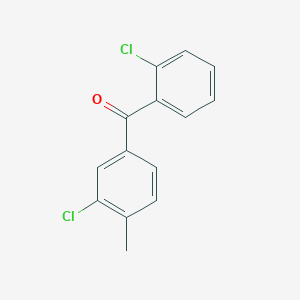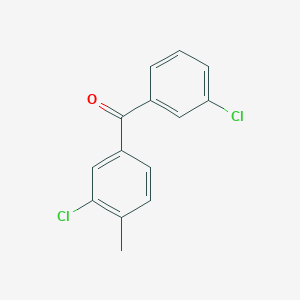
6-Methyl-2-phenylquinoline-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-phenylquinoline-4-carbonyl chloride typically involves the reaction of 6-methyl-2-phenylquinoline-4-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
6-Methyl-2-phenylquinoline-4-carboxylic acid+SOCl2→6-Methyl-2-phenylquinoline-4-carbonyl chloride+SO2+HCl
This method is commonly used in laboratory settings due to its simplicity and efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-phenylquinoline-4-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the carbonyl chloride group can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Hydrolysis: The compound can be hydrolyzed to form 6-methyl-2-phenylquinoline-4-carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol) under basic conditions.
Hydrolysis: Typically carried out using water or aqueous base (e.g., NaOH) under reflux conditions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Scientific Research Applications
6-Methyl-2-phenylquinoline-4-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-2-phenylquinoline-4-carbonyl chloride involves its reactivity as an acyl chloride. The compound can acylate nucleophiles, such as amines and alcohols, forming amides and esters, respectively . This reactivity is due to the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-phenylquinoline-4-carboxylic acid: The precursor to 6-Methyl-2-phenylquinoline-4-carbonyl chloride.
2-Phenylquinoline-4-carbonyl chloride: Lacks the methyl group at the 6-position.
6-Methylquinoline-4-carbonyl chloride: Lacks the phenyl group at the 2-position.
Uniqueness
This compound is unique due to the presence of both a methyl group at the 6-position and a phenyl group at the 2-position, which can influence its reactivity and interactions with other molecules . This structural uniqueness makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
6-methyl-2-phenylquinoline-4-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO/c1-11-7-8-15-13(9-11)14(17(18)20)10-16(19-15)12-5-3-2-4-6-12/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWQZYNTYVSLJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














